ethyl 5-(2-chloroacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-chloroacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a phenyl group, and a chloroacetamido substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
ethyl 5-[(2-chloroacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c1-2-25-17(24)14-11-9-26-15(19-12(22)8-18)13(11)16(23)21(20-14)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGJQCLNMSIWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-chloroacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-d]pyridazine ring system.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides and suitable catalysts.
Addition of the Chloroacetamido Group: The chloroacetamido group is added via an acylation reaction, where chloroacetyl chloride reacts with an amine precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-chloroacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chloroacetamido group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(2-chloroacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-(2-chloroacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thieno[3,4-d]pyridazine core may interact with various enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(2-bromoacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate: Similar structure but with a bromoacetamido group instead of chloroacetamido.
Ethyl 5-(2-iodoacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate: Similar structure but with an iodoacetamido group.
Uniqueness
Ethyl 5-(2-chloroacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to the presence of the chloroacetamido group, which can form covalent bonds with nucleophiles, potentially leading to unique biological activities and applications.
Biological Activity
Ethyl 5-(2-chloroacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 364.81 g/mol. Its unique thieno[3,4-d]pyridazine core structure is characterized by an ethyl ester group and a chloroacetamido substituent, which are believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of thieno[3,4-d]pyridazine derivatives with chloroacetyl chloride followed by esterification with ethyl alcohol. This process allows for the introduction of the chloroacetamido group and the ethyl ester functionality, which are critical for its biological properties .
Antitumor Activity
Research indicates that compounds similar to ethyl 5-(2-chloroacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine have shown promising antitumor activities. For instance, studies on related thieno[2,3-d]pyrimidine derivatives have demonstrated their ability to inhibit cancer cell growth across various human tumor cell lines .
The compound's activity is potentially linked to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. Inhibitors of DHFR can lead to cell death in tumors by disrupting nucleotide synthesis pathways .
Case Study: Inhibition of DHFR
In a comparative study, ethyl 5-(2-chloroacetamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine was evaluated alongside other compounds for their DHFR inhibition potency. The results indicated that this compound exhibited significant inhibitory activity comparable to established DHFR inhibitors like methotrexate (MTX) .
| Compound | hDHFR Inhibition IC50 (μM) |
|---|---|
| Ethyl 5-(2-chloroacetamido)-4-oxo-3-phenyl-thieno[3,4-d]pyridazine | TBD |
| Methotrexate | 0.22 |
The mechanism by which ethyl 5-(2-chloroacetamido)-4-oxo-3-phenyl-thieno[3,4-d]pyridazine exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : As noted earlier, it may inhibit DHFR, leading to reduced availability of tetrahydrofolate necessary for DNA synthesis.
- Cell Cycle Disruption : By interfering with nucleotide synthesis, the compound may induce cell cycle arrest in cancer cells.
- Apoptotic Pathways : Preliminary studies suggest that compounds in this class may trigger apoptotic pathways in tumor cells, leading to increased cell death .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how ethyl 5-(2-chloroacetamido)-4-oxo-3-phenyl-thieno[3,4-d]pyridazine stands out from structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-amino-4-oxo-3-phenyl-thieno[3,4-d]pyridazine | Amino group instead of chloroacetamido | Antitumor properties |
| Ethyl 5-(2-methoxybenzamido)-4-oxo-thieno[3,4-d]pyridazine | Methoxybenzamido group | Antimicrobial activity |
| Ethyl 5-(2-nitrobenzamido)-4-oxo-thieno[3,4-d]pyridazine | Nitro group present | Potential antitumor activity |
The unique chloroacetamido substituent in our compound may confer specific biological activities not observed in other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
